molecular formula C11H10O3 B186335 6-Methoxy-4-methylcoumarin CAS No. 6295-35-8

6-Methoxy-4-methylcoumarin

Cat. No. B186335
CAS RN: 6295-35-8
M. Wt: 190.19 g/mol
InChI Key: KNGPIBWCWOQBEK-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylcoumarin is a compound with the empirical formula C11H10O3 . It has a molecular weight of 190.20 . The compound is part of the coumarin family, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .


Synthesis Analysis

The synthesis of coumarin derivatives, including 6-Methoxy-4-methylcoumarin, has attracted the attention of many research groups due to their valuable biological and pharmaceutical properties . The Pechmann coumarin synthesis method is commonly used, which involves the influence of various Lewis acids on the reaction . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored .


Molecular Structure Analysis

6-Methoxy-4-methylcoumarin contains a total of 25 bonds, including 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

The reaction mechanism of coumarin derivatives is thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .


Physical And Chemical Properties Analysis

The compound has a melting point of 163-167 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 351.6±37.0 °C at 760 mmHg, and a flash point of 146.3±21.1 °C .

Scientific Research Applications

1. Antioxidant Activity

  • Summary of the Application : Coumarins, including 6-Methoxy-4-methylcoumarin, are known for their broad spectrum of physiological effects, including antioxidant activity. They have been a subject of intense study for their antioxidant behavior .
  • Methods of Application : The antioxidant activity of coumarins is often tested using assays such as the peroxide scavenging and ferric-reducing antioxidant power (FRAP) tests .
  • Results or Outcomes : Coumarins have shown very good antioxidant and radical-scavenging properties . They have the potential to produce drugs with enhanced, modified, or entirely novel effects .

2. Melanogenesis

  • Summary of the Application : 6-Methoxy-4-methylcoumarin has been found to promote melanogenesis, the process of melanin production, in certain cell lines .
  • Methods of Application : The effects of 6-Methoxy-4-methylcoumarin on melanogenesis were studied in a murine melanoma cell line from a C57BL/6J mouse called B16F10 .
  • Results or Outcomes : 6-Methoxy-4-methylcoumarin significantly increased melanin synthesis in a concentration-dependent manner. It also increased the levels of tyrosinase, TRP-1, TRP-2, and MITF proteins, which are involved in melanin synthesis .

3. Histamine Release Inhibition

  • Summary of the Application : Many coumarins, including 7-methoxy-4-methylcoumarin, have shown histamine release inhibition from mast cells .
  • Methods of Application : The histamine release inhibition is usually tested in vitro using mast cells .
  • Results or Outcomes : The coumarin compounds have shown moderate adrenergic activity and potential in inhibiting histamine release .

4. Antimicrobial Activity

  • Summary of the Application : Coumarins and their derivatives exhibit antimicrobial properties .
  • Methods of Application : The antimicrobial activity is usually tested using various bacterial and fungal strains .
  • Results or Outcomes : The coumarin compounds have shown potential in inhibiting the growth of various microorganisms .

5. Anti-inflammatory Activity

  • Summary of the Application : Coumarins, including 6-Methoxy-4-methylcoumarin, have shown anti-inflammatory properties .
  • Methods of Application : The anti-inflammatory activity is usually tested using various in vitro and in vivo models .
  • Results or Outcomes : The coumarin compounds have shown potential in reducing inflammation .

6. Antitumor Activity

  • Summary of the Application : Some coumarin-based products have demonstrated excellent results as antitumor agents .
  • Methods of Application : The antitumor activity is usually tested using various cancer cell lines .
  • Results or Outcomes : The coumarin compounds have shown potential in inhibiting the growth of various cancer cells .

7. Absorption Spectra

  • Summary of the Application : The absorption spectra of coumarin and its derivatives, including 6-Methoxy-4-methylcoumarin, have been investigated. This is important for understanding their optical properties .
  • Methods of Application : The absorption spectra involve the study of UV–Visible spectroscopy and fluorescence spectroscopy .
  • Results or Outcomes : The study of the absorption spectra of coumarin and its derivatives helps in understanding their interaction with light and their potential applications in fields like photonics .

8. Anticoagulant Activity

  • Summary of the Application : Coumarin, a drug is used in heart problems as it is an anti-coagulant i.e., it stops and helps to cure blood clots of blood vessels .
  • Methods of Application : The anticoagulant activity is usually tested using various in vitro and in vivo models .
  • Results or Outcomes : The coumarin compounds have shown potential in reducing blood clots .

9. Antiviral Activity

  • Summary of the Application : Many coumarin derivatives affect the various mammalian cellular systems as they possess good antiviral activity .
  • Methods of Application : The antiviral activity is usually tested using various viral strains .
  • Results or Outcomes : The coumarin compounds have shown potential in inhibiting the growth of various viruses .

10. Antispasmodic Activity

  • Summary of the Application : Coumarins and their derivatives exhibit antispasmodic properties .
  • Methods of Application : The antispasmodic activity is usually tested using various in vitro and in vivo models .
  • Results or Outcomes : The coumarin compounds have shown potential in reducing spasms .

11. Enzyme Inhibitor Properties

  • Summary of the Application : Coumarins and their derivatives exhibit enzyme inhibitor properties .
  • Methods of Application : The enzyme inhibition activity is usually tested using various enzyme assays .
  • Results or Outcomes : The coumarin compounds have shown potential in inhibiting various enzymes .

12. Photochemotherapeutic Agents

  • Summary of the Application : Some coumarin-based products have demonstrated excellent results as photochemotherapeutic agents in psoriasis treatment .
  • Methods of Application : The photochemotherapeutic activity is usually tested using various in vitro and in vivo models .
  • Results or Outcomes : The coumarin compounds have shown potential in treating psoriasis .

Future Directions

Given the valuable biological and pharmaceutical properties of coumarin derivatives, future research may focus on exploring new synthetic routes and applications of these compounds . The development of novel analogues with significant anti-breast cancer properties is one potential direction .

properties

IUPAC Name

6-methoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-5-11(12)14-10-4-3-8(13-2)6-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGPIBWCWOQBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279235
Record name 6-Methoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-methylcoumarin

CAS RN

6295-35-8
Record name 6295-35-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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